4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and an imidazo[1,2-b]pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[1,2-b]pyridazine intermediate, which is then coupled with a piperazine derivativeCommon reagents used in these reactions include bromine, iodine, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Halogenation reactions using bromine or iodine are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of bromo or iodo derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridines: Widely used in pharmaceutical chemistry for their biological activity.
Uniqueness
4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core with an imidazo[1,2-b]pyridazinyl-piperazine moiety, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C17H21N7 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H21N7/c1-12-10-13(2)20-17(19-12)23-8-6-22(7-9-23)16-5-4-15-18-14(3)11-24(15)21-16/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
JFSRJWQTLMBZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C)C |
Origin of Product |
United States |
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